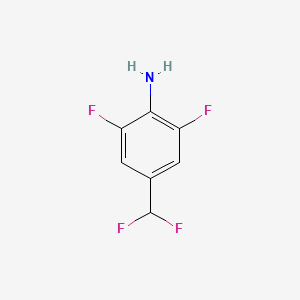
4-(Difluoromethyl)-2,6-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2,6-difluoroaniline is an organic compound that belongs to the class of fluorinated anilines This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a difluoromethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,6-difluoroaniline typically involves the difluoromethylation of aniline precursors. One common method is the reaction of 2,6-difluoroaniline with difluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using difluorocarbene generated in situ from difluoromethyl sulfonium salts in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of metal-based catalysts, such as palladium or copper, can also enhance the efficiency of the difluoromethylation process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted anilines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2,6-difluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluoroaniline: Lacks the difluoromethyl group, resulting in different chemical and physical properties.
4-(Trifluoromethyl)-2,6-difluoroaniline: Contains an additional fluorine atom in the methyl group, which can further enhance its chemical stability and biological activity.
Uniqueness
4-(Difluoromethyl)-2,6-difluoroaniline is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H5F4N |
|---|---|
Molekulargewicht |
179.11 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C7H5F4N/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,7H,12H2 |
InChI-Schlüssel |
VLIZRHGFOJHPMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)N)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



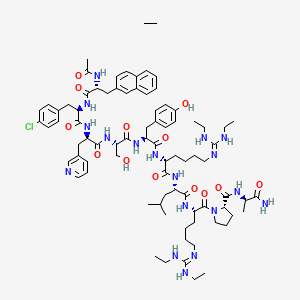
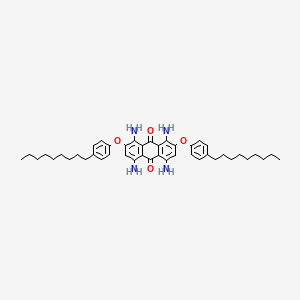


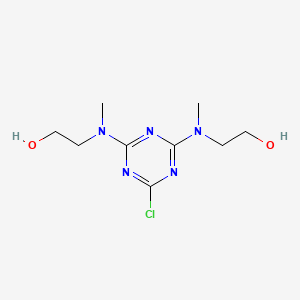
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)

![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
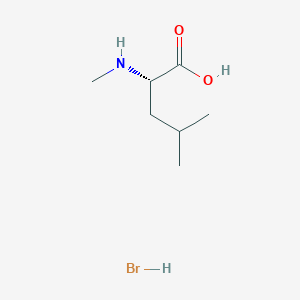
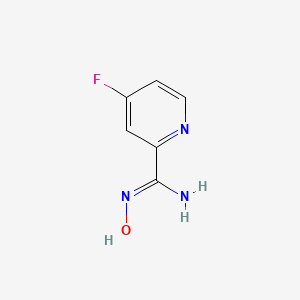


![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
